molecular formula C14H12N2O4 B5130429 N-(2-methoxyphenyl)-3-nitrobenzamide

N-(2-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B5130429
M. Wt: 272.26 g/mol
InChI Key: IWSWSFKDXBFCSN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(2-methoxyphenyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: N-(2-methoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 2-methoxyaniline.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate biological pathways involved in inflammation and cancer makes it a subject of interest for further investigation.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine

Uniqueness: N-(2-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which impart distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-8-3-2-7-12(13)15-14(17)10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWSFKDXBFCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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